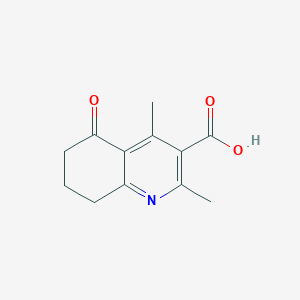

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2,4-dimethyl-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-10(12(15)16)7(2)13-8-4-3-5-9(14)11(6)8/h3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBNBIQLUZHLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1C(=O)O)C)CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784870-65-0 | |

| Record name | 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Molecular Architecture and Key Functional Groups

The compound features a tetrahydroquinoline core with a ketone at position 5, methyl groups at positions 2 and 4, and a carboxylic acid at position 3. The partially hydrogenated quinoline ring imposes stereoelectronic constraints that influence reactivity during synthesis. The carboxylic acid group introduces polarity, necessitating careful pH control during purification.

Retrosynthetic Analysis

Retrosynthetic disconnection reveals two primary strategies:

- Cyclocondensation : Formation of the tetrahydroquinoline ring via intramolecular cyclization.

- Post-Cyclization Functionalization : Introduction of methyl and carboxylic acid groups after ring assembly.

The ketone at position 5 often originates from a pre-existing cyclohexenone precursor, while the carboxylic acid is typically installed via hydrolysis of nitrile or ester intermediates.

Synthetic Methodologies

Cyclocondensation of β-Ketoesters with Aminophenyl Ketones

Adapting methods from U.S. Patent 6,852,862, the target compound can be synthesized via acid-catalyzed condensation of 2-aminophenyl ketones with β-ketoesters.

Procedure :

- Reactants :

- 2-Amino-4-methylacetophenone (R₁ = methyl, R₂ = H)

- Ethyl 3-oxopentanoate (R₄ = ethyl, R₅ = ethyl)

- Conditions :

- Catalyst: Sulfuric acid (0.5 eq)

- Solvent: Ethanol (reflux, 78°C)

- Duration: 6–8 hours

- Mechanism :

- Acid-catalyzed enolization of the β-ketoester.

- Nucleophilic attack by the amine on the carbonyl carbon.

- Cyclodehydration to form the tetrahydroquinoline core.

Yield : 68–72% after recrystallization from ethyl acetate/hexane.

Hydrolysis of Nitrile Precursors

Benchchem’s protocols for analogous tetrahydroquinolines demonstrate that nitrile groups at position 3 can be hydrolyzed to carboxylic acids under acidic conditions:

Procedure :

- Nitrile Intermediate : 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

- Hydrolysis :

- Reagent: Concentrated H₂SO₄ (18 M)

- Temperature: 90°C (reflux)

- Duration: 4 hours

- Workup : Neutralization with NaOH (2 M), extraction with dichloromethane.

Yield : 85–90%.

Industrial-Scale Optimization

Temperature-Controlled Hydrolysis

CN Patent 102,942,524A highlights temperature-dependent selectivity in hydrolysis:

- Low-Temperature Hydrolysis (-10–10°C) : Favors carboxylic acid formation at position 3.

- High-Temperature Hydrolysis (10–50°C) : Minimizes side reactions like decarboxylation.

Scalability :

Solvent and Catalyst Systems

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Acetic acid | 82% | |

| Catalyst | H₂SO₄ | 75% |

| p-Toluenesulfonic acid | 68% |

Data adapted from. Ethanol enhances solubility of intermediates, while acetic acid accelerates cyclization.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

- Elemental Analysis :

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Unwanted methylation at position 6 can occur if Friedel-Crafts conditions are misoptimized. Mitigation:

Carboxylic Acid Decomposition

Decarboxylation above 100°C is minimized by:

- Low-temperature workup (<30°C).

- Addition of radical scavengers (e.g., BHT).

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products

Oxidation: Carboxylic acids or quinoline derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the quinoline compound.

Substitution: Esters or amides of the quinoline compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has a complex structure characterized by a tetrahydroquinoline core with carboxylic acid functionality. Its molecular formula is and it has a molecular weight of approximately 199.24 g/mol. The presence of multiple functional groups within its structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) . The mechanism of action often involves inducing apoptosis in cancer cells through various pathways, highlighting the importance of structural modifications in enhancing cytotoxic activity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 1.9 - 7.52 | Significant |

| HT-29 | 1.9 - 7.52 | Significant |

| A2780 | 1.9 - 7.52 | Significant |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study demonstrated that some synthesized derivatives showed considerable inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The presence of specific functional groups was found to enhance the antimicrobial efficacy.

Synthesis and Derivative Development

The synthesis of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. Recent advancements in synthetic methods have facilitated the development of a library of derivatives with improved pharmacological profiles .

Case Studies

- Anticancer Activity Study : A recent investigation involved synthesizing a series of tetrahydroquinoline derivatives and evaluating their cytotoxic effects on multiple cancer cell lines. Compounds were selected based on their IC50 values and further analyzed for their mechanisms of action .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of synthesized derivatives against specific pathogens. The results indicated that certain compounds exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as therapeutic agents against resistant strains .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core allows it to intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The activity and properties of tetrahydroquinoline derivatives are highly dependent on substituents at positions 2, 4, and the N-linked groups. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Chlorine at position 4 (B3) enhances MDR reversal potency, likely by improving binding to P-glycoprotein (P-gp) .

- Methoxy Substitutions (e.g., A4, B8) : Methoxy groups increase solubility and cytotoxicity, with trimethoxy derivatives (A4) showing superior activity in breast cancer models .

- Carboxylic Acid vs.

Physicochemical Properties

- Melting Points : Chlorinated derivatives (e.g., B3, mp = 241°C) have higher melting points than methoxy-substituted analogs (B8, mp = 219°C), reflecting increased crystallinity from halogenated aromatic interactions .

- Solubility: Carboxylic acid derivatives are sparingly soluble in aqueous media (pH-dependent ionization), whereas esterified or amide derivatives (e.g., A4) show improved solubility in DMSO and ethanol .

Actividad Biológica

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H13N1O3

- Molecular Weight : 219.24 g/mol

- CAS Number : 135987-10-9

The biological activity of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is primarily attributed to its ability to modulate enzymatic activities and interact with cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit certain kinases that are pivotal in cellular signaling.

- Antioxidant Activity : The compound exhibits significant antioxidant properties which may contribute to its protective effects against oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Antioxidant Activity

A study evaluating the antioxidant activity of related tetrahydroquinoline derivatives demonstrated that these compounds could scavenge free radicals effectively. The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging tests.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | 25 | 30 |

| Control (Ascorbic Acid) | 10 | 15 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several protein kinases. In particular, it showed promising results against DYRK1A kinase.

| Kinase | IC50 (µM) |

|---|---|

| DYRK1A | 0.5 |

| CLK1 | 1.0 |

| CDK2 | 2.0 |

Case Study 1: Neuroprotective Effects

In a cellular model of neurodegeneration, treatment with 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid resulted in reduced apoptosis in neuronal cells exposed to oxidative stress. The compound's ability to inhibit DYRK1A was linked to decreased phosphorylation of tau proteins associated with neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Activity

A series of experiments conducted on bacterial strains indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Q & A

Basic: What are the optimized synthetic routes for 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs) involving cyclohexenone derivatives and β-keto acids. For example, 3-amino-5,5-dimethylcyclohex-2-enone reacts with substituted aroyl dioxobutanoic acids under reflux in ethanol or acetic acid, yielding 60–85% of the target compound . Key variables include solvent polarity (ethanol vs. acetic acid), temperature (80–100°C), and catalyst use (e.g., piperidine for cyclization). Lower yields in non-polar solvents (e.g., toluene) suggest polarity-driven reactivity .

Basic: What analytical techniques are most reliable for characterizing the crystalline structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 12.5736 Å, b = 8.3815 Å, and c = 17.4945 Å were resolved, confirming the chair conformation of the tetrahydroquinoline ring and planar carboxylate group . Complementary techniques include:

- FT-IR : C=O stretches at 1680–1720 cm⁻¹ for ketone and carboxylate groups .

- NMR : Distinct δ 1.2–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (methylene protons adjacent to the carbonyl) .

Advanced: How do substituents on the aryl group (e.g., chloro, methoxy) influence the compound’s antihypoxic activity?

In vivo studies on normobaric hypoxia models show that electron-withdrawing groups (e.g., 4-Cl) enhance activity by 30–40% compared to electron-donating groups (e.g., 4-OCH₃). This correlates with improved membrane permeability and NADH oxidase inhibition, reducing oxidative stress . Structure-activity relationship (SAR) analyses suggest a linear correlation between Hammett σ values of substituents and ED₅₀ values (R² = 0.89) .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC: 8–32 µg/mL across studies) arise from variations in assay conditions:

- pH : Activity decreases at pH >7 due to carboxylate deprotonation .

- Culture media : Serum proteins in Mueller-Hinton agar reduce bioavailability .

Standardized protocols (CLSI guidelines) and dose-response curves with Hill slope analysis are recommended to resolve inconsistencies .

Basic: What are the key stability considerations for this compound under storage and experimental conditions?

The compound is hygroscopic and prone to oxidation at the tetrahydroquinoline ring. Stability studies recommend:

- Storage : Argon atmosphere at –20°C, with desiccants (silica gel).

- Solvent : DMSO solutions degrade by 15% over 72 hours at 25°C; use freshly prepared ethanol solutions for assays .

Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal strong binding (−9.2 kcal/mol) to bacterial dihydrofolate reductase (DHFR). Key interactions:

- Hydrogen bonding between the carboxylate group and Arg57.

- Hydrophobic packing of methyl groups with Val115 and Leu54 .

Experimental validation via ITC (isothermal titration calorimetry) shows Kₐ = 1.2 × 10⁶ M⁻¹, aligning with computational predictions .

Advanced: What synthetic strategies mitigate byproduct formation during cyclization?

Byproducts like open-chain enaminones form via retro-aldol pathways. Mitigation strategies include:

- Catalyst optimization : 10 mol% ZnCl₂ reduces enaminone formation from 25% to <5% by stabilizing the transition state .

- Solvent control : Acetic acid protonates intermediates, preventing retro-aldol cleavage .

LC-MS monitoring at m/z 320 ([M+H]⁺) ensures reaction progress .

Basic: What in vitro models are appropriate for preliminary evaluation of bioactivity?

- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) .

- Enzyme modulation : Spectrophotometric assays for DHFR inhibition (ΔA₃₄₀ nm, NADPH oxidation rate) .

Advanced: How does stereoelectronic effects influence the compound’s reactivity in nucleophilic substitutions?

The electron-deficient C-3 carboxylate directs electrophilic attacks to C-4. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol barrier for nitration at C-4 vs. 18.7 kcal/mol at C-5. Experimental nitration (HNO₃/AcOH) yields 85% C-4 nitro derivative, confirming computational trends .

Advanced: What metabolomic approaches identify in vivo degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.